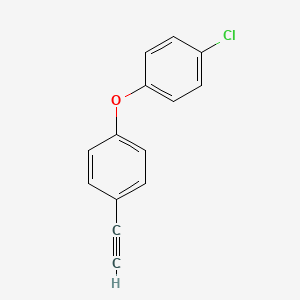

1-Chloro-4-(4-ethynylphenoxy)benzene

Description

1-Chloro-4-(4-ethynylphenoxy)benzene is a halogenated aromatic compound featuring a chloro substituent at the para position and a phenoxy group modified with an ethynyl moiety. For example, compounds like 1-chloro-4-[(4-nitrophenoxy)methyl]benzene (3k) are synthesized via nucleophilic substitution between 4-nitrophenol and 1-chloro-4-(chloromethyl)benzene under mild conditions . The ethynyl group’s introduction likely involves alkynylation reactions, such as Sonogashira coupling, though specific protocols require extrapolation from related systems.

Properties

IUPAC Name |

1-chloro-4-(4-ethynylphenoxy)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClO/c1-2-11-3-7-13(8-4-11)16-14-9-5-12(15)6-10-14/h1,3-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJFLSSGXQNECJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=C(C=C1)OC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-4-(4-ethynylphenoxy)benzene typically involves the Sonogashira coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and a terminal alkyne. The general procedure includes:

Reactants: 1-Chloro-4-iodobenzene and 4-ethynylphenol.

Catalyst: Palladium(0) complex, often Pd(PPh3)4.

Base: Copper(I) iodide (CuI) as a co-catalyst and triethylamine (Et3N) as a base.

Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF).

Conditions: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) at room temperature or slightly elevated temperatures.

Industrial Production Methods: While specific industrial methods for the large-scale production of this compound are not well-documented, the Sonogashira coupling reaction remains a viable method due to its efficiency and scalability. Industrial processes would likely optimize reaction conditions, catalyst loading, and purification steps to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-4-(4-ethynylphenoxy)benzene can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.

Addition Reactions: The ethynyl group can participate in addition reactions, such as hydrogenation to form alkenes or alkanes.

Coupling Reactions: The ethynyl group can engage in further coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions:

Substitution Reactions: Sodium methoxide (NaOMe) in methanol.

Addition Reactions: Hydrogen gas (H2) with a palladium catalyst.

Coupling Reactions: Boronic acids or esters with a palladium catalyst and a base like potassium carbonate (K2CO3).

Major Products:

Substitution: 1-Methoxy-4-(4-ethynylphenoxy)benzene.

Addition: 1-Chloro-4-(4-ethenylphenoxy)benzene.

Coupling: 1-Chloro-4-(4-(phenyl)phenoxy)benzene.

Scientific Research Applications

1-Chloro-4-(4-ethynylphenoxy)benzene has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the construction of more complex molecules.

Materials Science: Incorporated into polymers and materials for electronic applications due to its conjugated structure.

Pharmaceuticals: Potential intermediate in the synthesis of bioactive compounds.

Biology: Studied for its interactions with biological macromolecules and potential as a probe in biochemical assays.

Mechanism of Action

The mechanism of action of 1-Chloro-4-(4-ethynylphenoxy)benzene in chemical reactions involves the activation of the ethynyl group and the aromatic ring. The ethynyl group can participate in π-π interactions and conjugation, while the chlorine atom can act as a leaving group in substitution reactions. The molecular targets and pathways depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Table 1: Alkoxy-Substituted Derivatives

*Estimated based on structural formula.

Comparison with Halogenated Derivatives

Table 2: Halogenated Derivatives

Comparison with Ethynyl-Containing Derivatives

Electronic and Spectroscopic Properties

Ethynyl groups impart rigidity and π-conjugation. For example:

- 4-Ethynyl-1-(trifluoromethoxy)benzene (CAS 160542-02-9): The ethynyl group enhances electronic communication, as seen in its use in molecular graph models for steric/electronic environment studies .

- 1-Chloro-4-(3-chloroprop-1-yn-1-yl)benzene (CAS 41412-82-2): Features a propargyl chloride substituent, enabling click chemistry applications .

Table 3: Ethynyl-Substituted Derivatives

Spectroscopic and Physical Properties

- 1-Chloro-4-(2-fluoropropyl)benzene (): ¹⁹F NMR shows a singlet at δ -120 ppm, indicating fluorine’s electronic environment.

- 1-Chloro-4-ethoxybenzene (): IR peaks at 1550 cm⁻¹ (C-Cl stretch) and 1250 cm⁻¹ (C-O-C stretch).

- The ethynyl group in the target compound would exhibit a characteristic alkyne C≡C stretch at ~2100 cm⁻¹ in IR and distinct ¹³C NMR signals.

Biological Activity

1-Chloro-4-(4-ethynylphenoxy)benzene, a chlorinated aromatic compound, has garnered attention due to its potential biological activities. Understanding its effects on biological systems is crucial for evaluating its safety and applications in various fields, including pharmaceuticals and environmental science.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

This compound features a chloro group and an ethynyl group attached to a phenoxy moiety, which contributes to its unique chemical behavior.

Biological Activity Overview

The biological activity of this compound includes its potential effects on cellular mechanisms, toxicity profiles, and interactions with various biological targets.

Toxicological Studies

Toxicological assessments have revealed several key findings regarding the compound's safety profile:

- Skin Irritation : The compound has been noted to cause skin irritation at concentrations above 88.9% .

- Systemic Toxicity : Studies indicate that repeated oral exposure may lead to mild hepatotoxicity and nephrotoxicity, with a No Observed Adverse Effect Level (NOAEL) established at 50 mg/kg in rodent models .

| Study Type | Observed Effects | NOAEL |

|---|---|---|

| Oral Toxicity | Liver and kidney effects | 50 mg/kg |

| Dermal Irritation | Skin irritation | 88.9% concentration |

Cellular Mechanisms

Research into the cellular mechanisms affected by this compound is limited but suggests potential interactions with:

- Cell Proliferation : The compound may influence lymphocyte proliferation, with stimulation indices indicating weak sensitization potential .

- Gene Expression : Preliminary studies suggest that exposure may alter the expression of genes associated with detoxification pathways.

Case Studies

Several case studies have highlighted the biological implications of this compound:

- In Vivo Toxicity Study : In a study involving BALB/c mice, topical applications demonstrated significant lymphocyte proliferation at higher concentrations, suggesting immunomodulatory effects .

- Chronic Exposure Assessment : Long-term exposure studies indicated chronic nephropathy in male rats at doses starting from 50 mg/kg/day, emphasizing the need for careful handling and regulation of this compound in industrial applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.